4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide, also known as GSK2330672, is a novel and potent inhibitor of the protein kinase B-Raf. This compound has been extensively studied for its potential use in cancer treatment due to its ability to selectively inhibit B-Raf, a protein kinase that plays a crucial role in the MAPK signaling pathway.
Applications De Recherche Scientifique
Synthesis and Application in Medicinal Chemistry
Compounds with similar structural motifs have been synthesized and evaluated for their potential in medicinal chemistry, particularly as antimicrobial and antiviral agents. For instance, novel heterocyclic compounds derived from similar starting materials have demonstrated significant cyclooxygenase inhibition, analgesic, and anti-inflammatory activities, highlighting their potential in drug development for treating inflammation and pain (Abu‐Hashem, Al-Hussain, & Zaki, 2020). Similarly, the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds has shown promising antimicrobial activity against various bacteria and fungi, suggesting the utility of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).
Novel Synthetic Pathways
Research has also focused on developing novel synthetic pathways for creating complex molecules with potential biological activities. For example, the synthesis of bicyclic heteroannulated pyridazine derivatives through cyclization reactions showcases the versatility of synthetic organic chemistry in generating molecules with intricate structures that could serve as scaffolds for pharmaceutical development (Lange et al., 1997).
Antiproliferative Activity
The investigation into antiproliferative activities of compounds containing pyridazine or similar heterocyclic frameworks reveals their potential in cancer therapy. For instance, derivatives with triazolopyridazine motifs have been evaluated for their ability to inhibit the proliferation of endothelial and tumor cells, indicating the role of such molecules in developing novel anticancer therapies (Ilić et al., 2011).
Antibacterial and Antifungal Applications
The synthesis and evaluation of novel compounds for antibacterial and antifungal activities remain a significant area of research. Studies have shown that compounds synthesized from ethoxycarbonyl or similar groups exhibit promising antibacterial and antifungal properties, underscoring the importance of chemical synthesis in addressing resistance to existing antimicrobial agents (Al-Kamali et al., 2014).
Propriétés
IUPAC Name |
4-ethoxy-N-[2-[6-(4-ethoxyphenyl)pyridazin-3-yl]oxyethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4/c1-3-28-19-9-5-17(6-10-19)21-13-14-22(26-25-21)30-16-15-24-23(27)18-7-11-20(12-8-18)29-4-2/h5-14H,3-4,15-16H2,1-2H3,(H,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGSOYRQFFRJXQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2=NN=C(C=C2)OCCNC(=O)C3=CC=C(C=C3)OCC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethoxy-N-(2-{[6-(4-ethoxyphenyl)pyridazin-3-yl]oxy}ethyl)benzamide |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.